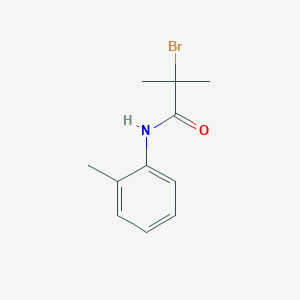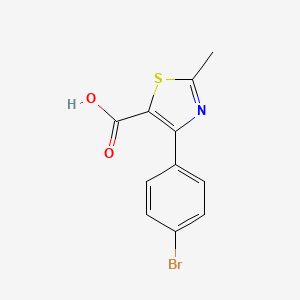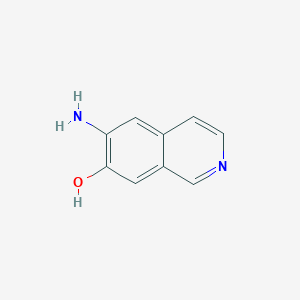
6-Aminoisoquinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Aminoisoquinolin-7-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family It is characterized by the presence of an amino group at the 6th position and a hydroxyl group at the 7th position on the isoquinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminoisoquinolin-7-ol can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline derivatives . Another method involves the use of benzylamine and a glyoxal acetal, which react to produce isoquinoline through the Schlittler-Müller reaction .
Industrial Production Methods
Industrial production of this compound typically involves the selective extraction and fractional crystallization of coal tar derivatives. This method exploits the basicity of isoquinoline derivatives to isolate them from coal tar mixtures .
Análisis De Reacciones Químicas
Types of Reactions
6-Aminoisoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of N-alkyl or N-acyl isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Aminoisoquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Aminoisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound can also interact with DNA, leading to the inhibition of DNA synthesis and cell proliferation .
Comparación Con Compuestos Similares
6-Aminoisoquinolin-7-ol can be compared with other isoquinoline derivatives such as:
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various alkaloids.
Quinoline: Known for its antimalarial properties and used as a scaffold for drug design.
Uniqueness
This compound is unique due to the presence of both an amino and a hydroxyl group on the isoquinoline ring, which imparts distinct chemical reactivity and potential biological activity.
Similar Compounds
- Isoquinoline
- Quinoline
- 6-Aminoquinoline
Propiedades
IUPAC Name |
6-aminoisoquinolin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDOHGGSNCTPDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
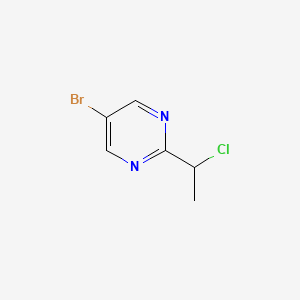
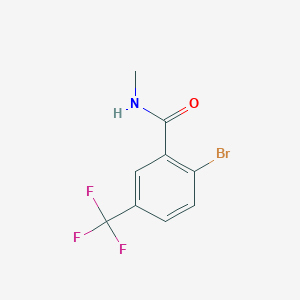
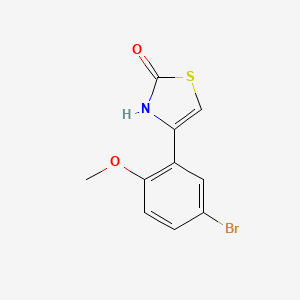
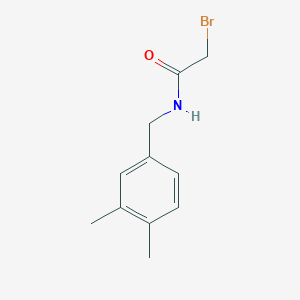
![5-Amino-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B1380679.png)
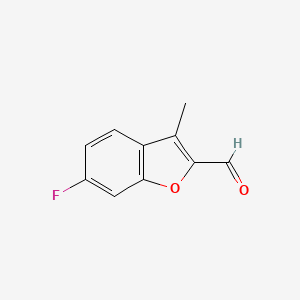
![2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one](/img/structure/B1380681.png)
![1-[4-Bromo-3-(trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1380685.png)
![3-{[(Furan-2-yl)methyl]amino}pyridine-4-carboxylic acid](/img/structure/B1380686.png)
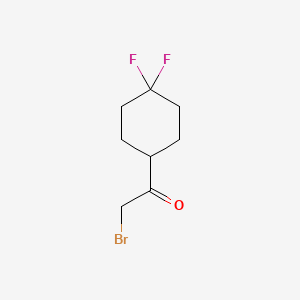
![[2-Chloro-4-(2,2-difluoroethoxy)phenyl]methanamine](/img/structure/B1380688.png)
